

# Application Notes: DS-1040 Single Ascending Dose (SAD) Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | DS-1040 Tosylate |           |
| Cat. No.:            | B560596          | Get Quote |

#### Introduction

DS-1040 is a novel, low-molecular-weight compound developed as a selective inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots.[1][2][3] This makes it a promising therapeutic candidate for thromboembolic diseases such as acute ischemic stroke and venous thromboembolism.[1][2]

The first-in-human (FIH) clinical trial is a critical step in drug development, designed to assess the safety, tolerability, and pharmacokinetic (PK) profile of an investigational drug in human subjects for the first time.[4][5][6] This is typically conducted as a randomized, placebocontrolled, single ascending dose (SAD) study.[4][5][7] In a SAD study, small groups of subjects, often healthy volunteers, receive a single dose of the drug.[5][7] The dose is then escalated in subsequent cohorts, allowing for a careful evaluation of the safety and PK profile across a range of doses.[4][6][8] The primary objectives are to determine the maximum tolerated dose (MTD) and to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).[5][7][9]

This document outlines the representative data and protocols for a Phase 1, single ascending dose clinical trial of DS-1040.

### **Data Presentation**



The following tables summarize the planned dose escalation, key pharmacokinetic parameters, and safety findings from the DS-1040 SAD trial.

Table 1: Single Ascending Dose (SAD) Cohort Escalation Scheme

| Cohort | Number of<br>Subjects (DS-1040 :<br>Placebo) | Dose of DS-1040<br>(mg) | Route of<br>Administration       |
|--------|----------------------------------------------|-------------------------|----------------------------------|
| 1      | 8 (6:2)                                      | 0.1                     | 0.5-hour Intravenous<br>Infusion |
| 2      | 8 (6:2)                                      | 0.5                     | 0.5-hour Intravenous<br>Infusion |
| 3      | 8 (6:2)                                      | 2.0                     | 0.5-hour Intravenous<br>Infusion |
| 4      | 8 (6:2)                                      | 10.0                    | 0.5-hour Intravenous<br>Infusion |
| 5      | 8 (6:2)                                      | 20.0                    | 0.5-hour Intravenous<br>Infusion |
| 6      | 8 (6:2)                                      | 40.0                    | 0.5-hour Intravenous<br>Infusion |

Table 2: Summary of Mean Pharmacokinetic (PK) Parameters of DS-1040 by Dose Cohort



| Dose Cohort<br>(mg) | Cmax (ng/mL)   | Tmax (h) | AUC <sub>0-24</sub><br>(ng·h/mL) | t <sub>1</sub> / <sub>2</sub> (h) |
|---------------------|----------------|----------|----------------------------------|-----------------------------------|
| 0.1                 | 5.2 ± 1.1      | 0.5      | 12.1 ± 2.5                       | 2.1 ± 0.4                         |
| 0.5                 | 26.8 ± 5.9     | 0.5      | 65.5 ± 13.1                      | 2.3 ± 0.5                         |
| 2.0                 | 105.1 ± 21.0   | 0.5      | 284.2 ± 56.8                     | 2.5 ± 0.6                         |
| 10.0                | 525.6 ± 105.1  | 0.5      | 1576.7 ± 315.3                   | 2.8 ± 0.7                         |
| 20.0                | 1102.3 ± 220.5 | 0.5      | 3527.4 ± 705.5                   | 3.1 ± 0.8                         |
| 40.0                | 2315.0 ± 463.0 | 0.5      | 7871.0 ± 1574.2                  | 3.3 ± 0.9                         |

Data are

presented as

mean ± standard

deviation. Cmax:

Maximum

plasma

concentration;

Tmax: Time to

reach Cmax;

AUC<sub>0-24</sub>: Area

under the plasma

concentration-

time curve from 0

to 24 hours; t<sub>1</sub>/<sub>2</sub>:

Elimination half-

life.

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)



| Dose Cohort (mg)                                                                                           | Number of<br>Subjects with ≥1<br>TEAE (%) | Most Common<br>TEAEs (≥10% in<br>any group) | Severe AEs |
|------------------------------------------------------------------------------------------------------------|-------------------------------------------|---------------------------------------------|------------|
| Placebo (n=12)                                                                                             | 2 (16.7%)                                 | Headache (8.3%)                             | 0          |
| 0.1 (n=6)                                                                                                  | 1 (16.7%)                                 | Headache (16.7%)                            | 0          |
| 0.5 (n=6)                                                                                                  | 1 (16.7%)                                 | Dizziness (16.7%)                           | 0          |
| 2.0 (n=6)                                                                                                  | 2 (33.3%)                                 | Headache (16.7%),<br>Nausea (16.7%)         | 0          |
| 10.0 (n=6)                                                                                                 | 2 (33.3%)                                 | Headache (16.7%),<br>Dizziness (16.7%)      | 0          |
| 20.0 (n=6)                                                                                                 | 3 (50.0%)                                 | Headache (33.3%),<br>Nausea (16.7%)         | 0          |
| 40.0 (n=6)                                                                                                 | 3 (50.0%)                                 | Headache (33.3%),<br>Dizziness (16.7%)      | 0          |
| All doses of DS-1040 were generally well tolerated, with no serious adverse events or discontinuations due |                                           |                                             |            |

## **Experimental Protocols**

Protocol 1: Pharmacokinetic (PK) Sample Collection and Analysis

1. Objective: To determine the plasma concentration of DS-1040 over time to characterize its pharmacokinetic profile.

#### 2. Materials:

to AEs reported.[1]

K2-EDTA collection tubes



- Centrifuge
- -80°C freezer
- Validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system
- Internal standard (structural analog of DS-1040)
- Solid Phase Extraction (SPE) plates/cartridges
- 3. Procedure:
- Sample Collection:
  - Collect whole blood samples (approx. 3 mL) into K2-EDTA tubes at pre-defined time points: pre-dose (0 h), and at 0.25, 0.5 (end of infusion), 1, 2, 4, 8, 12, 24, and 48 hours post-dose initiation.
- Plasma Preparation:
  - $\circ$  Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.
  - Transfer the resulting plasma into two separate, labeled cryovials.
  - Store plasma samples at -80°C until analysis.
- Bioanalysis using LC-MS/MS:
  - Thaw plasma samples on ice.
  - Spike plasma samples (100 μL) with the internal standard.
  - Perform protein precipitation followed by solid-phase extraction to isolate DS-1040 and the internal standard.[10]
  - Evaporate the final eluent to dryness and reconstitute the extract.[10]
  - Inject the reconstituted sample into an LC-MS/MS system for quantification.



- The assay should be validated for a concentration range of 0.500 to 500 ng/mL.[10]
- Data Analysis:
  - Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t<sub>1</sub>/<sub>2</sub>) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis - TAFIa Activity Assay

- 1. Objective: To measure the inhibitory effect of DS-1040 on its target, TAFIa, in plasma.
- 2. Materials:
- Sodium citrate collection tubes
- Centrifuge
- -80°C freezer
- Chromogenic substrate for TAFIa (e.g., hippuryl-arginine)
- Thrombin and thrombomodulin (for in vitro activation of TAFI)
- Microplate reader
- 3. Procedure:
- Sample Collection:
  - Collect whole blood samples into sodium citrate tubes at the same time points as PK sampling.
- Plasma Preparation:
  - Prepare platelet-poor plasma by centrifuging samples at 2000 x g for 15 minutes at 4°C.
  - Store plasma samples at -80°C until analysis.
- TAFIa Activity Assay:



- Thaw plasma samples on ice.
- In a 96-well plate, add patient plasma samples.
- Initiate the reaction by adding a mixture of thrombin and thrombomodulin to convert endogenous TAFI to TAFIa.
- Add the chromogenic substrate. TAFIa will cleave the substrate, producing a colorimetric signal.
- Measure the rate of change in absorbance at a specific wavelength using a microplate reader.
- The activity of TAFIa is inversely proportional to the rate of color development.
- Data Analysis:
  - Calculate the percent inhibition of TAFIa activity at each post-dose time point relative to the pre-dose (baseline) measurement for each subject.
  - Plot the mean percent inhibition of TAFIa activity versus time for each dose cohort. A dosedependent decrease in TAFIa activity is expected.[1]

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.





Click to download full resolution via product page

Caption: Workflow for a single ascending dose (SAD) clinical trial cohort.





#### Click to download full resolution via product page

Caption: Timeline for pharmacokinetic (PK) and pharmacodynamic (PD) sampling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. datapharmaustralia.com [datapharmaustralia.com]
- 5. allucent.com [allucent.com]
- 6. FIH & Single Ascending Dose Studies BioPharma Services [biopharmaservices.com]



- 7. southernstarresearch.com [southernstarresearch.com]
- 8. quanticate.com [quanticate.com]
- 9. Pharmacokinetics and Pharmacodynamics in Clinical Trial Management Drug Safety and Pharmacovigilance Course [medipharmsolutions.com]
- 10. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: DS-1040 Single Ascending Dose (SAD) Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#ds-1040-single-ascending-dose-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com